REACTION_SMILES
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[C:27]([OH:28])(=[O:29])[CH2:30][C:31]([CH2:32][C:33]([OH:34])=[O:35])([C:36]([OH:37])=[O:38])[OH:39].[C:9](=[O:10])([O-:11])[O-:12].[CH3:53][S:54]([CH3:55])=[O:56].[Cl:15][c:16]1[c:17]([C:18]#[N:19])[cH:20][cH:21][c:22]([F:25])[c:23]1[CH3:24].[K+:13].[K+:14].[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8].[OH2:26].[OH:40][C:41]([CH2:42][C:43]([C:44](=[O:45])[OH:46])([CH2:47][C:48](=[O:49])[OH:50])[OH:51])=[O:52]>>[NH:1]([CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8])[c:22]1[cH:21][cH:20][c:17]([C:18]#[N:19])[c:16]([Cl:15])[c:23]1[CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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Cc1c(F)ccc(C#N)c1Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
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CC(O)C(N)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)C(N)C(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
|
Cc1c(NC(C(=O)O)C(C)O)ccc(C#N)c1Cl
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Type
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product
|
Smiles
|
Cc1c(NC(C(=O)O)C(C)O)ccc(C#N)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |